Manganese 2-ethylhexanoate

Vue d'ensemble

Description

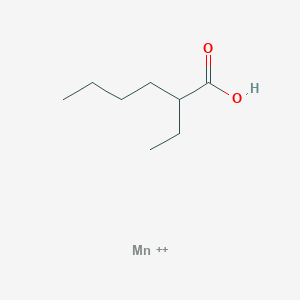

Manganese 2-ethylhexanoate is an organometallic compound with the chemical formula C₁₆H₃₀MnO₄. It is a manganese salt of 2-ethylhexanoic acid and is commonly used as a catalyst in various industrial applications, particularly in the production of coatings, inks, and paints. This compound is known for its solubility in organic solvents and its effectiveness in promoting oxidation and polymerization reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of manganese 2-ethylhexanoate typically involves the reaction of 2-ethylhexanoic acid with a divalent manganese salt. The process begins by heating 2-ethylhexanoic acid and an alkali solution to a temperature between 90-100°C. An aqueous solution of a divalent manganese salt is then added dropwise to the heated mixture. After the reaction is complete, the mixture is cooled to room temperature to obtain a solid form of this compound. This solid is then pulverized into a fine powder using a low-temperature pulverizer .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of specialized equipment to ensure precise temperature control and efficient mixing. The resulting product is often used as an environment-friendly drier for coatings, oil paints, and printing inks .

Analyse Des Réactions Chimiques

Types of Reactions: Manganese 2-ethylhexanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly effective as a catalyst in oxidation reactions, where it promotes the formation of manganese oxides.

Common Reagents and Conditions:

Oxidation: In basic solutions, this compound can be oxidized by hydrogen peroxide to form manganese dioxide (MnO₂).

Reduction: this compound can be reduced to lower oxidation states using reducing agents such as sodium borohydride.

Substitution: This compound can undergo substitution reactions with various ligands, forming new organometallic complexes.

Major Products: The major products formed from these reactions include manganese oxides (MnO, Mn₂O₃, Mn₃O₄) and various manganese-ligand complexes .

Applications De Recherche Scientifique

Manganese 2-ethylhexanoate has a wide range of applications in scientific research and industry:

Mécanisme D'action

The mechanism by which manganese 2-ethylhexanoate exerts its effects is primarily through its catalytic activity. In oxidation reactions, it facilitates the formation of radicals, which then participate in further chemical transformations. The compound’s manganese center plays a crucial role in these reactions, cycling between different oxidation states to promote the formation and decomposition of reactive intermediates .

Comparaison Avec Des Composés Similaires

Cobalt 2-ethylhexanoate: Known for its high catalytic activity but has raised concerns due to its potential carcinogenicity.

Iron 2-ethylhexanoate: Another alternative with good catalytic properties but may not be as effective as manganese in certain reactions.

Manganese acetylacetonate: Similar in function but differs in ligand structure, which can influence its reactivity and solubility.

Manganese 2-ethylhexanoate stands out due to its balance of catalytic efficiency and safety, making it a valuable compound in various scientific and industrial applications.

Activité Biologique

Manganese 2-ethylhexanoate (Mn(2-EHA)₂) is a manganese salt of 2-ethylhexanoic acid, widely studied for its catalytic properties and biological activities. This article reviews the biological activity of Mn(2-EHA)₂, focusing on its antioxidant potential, interactions with biomolecules, and implications in various applications.

This compound is synthesized through the reaction of manganese sulfate with 2-ethylhexanoic acid. The general reaction can be represented as follows:

This compound exists primarily in its dissociated form in solution, comprising manganese cations and 2-ethylhexanoate anions, which contributes to its biological activity .

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of Mn(2-EHA)₂. Antioxidants are critical in mitigating oxidative stress, which is implicated in various diseases. The antioxidant activity of Mn(2-EHA)₂ was assessed using the ABTS radical scavenging assay, where it demonstrated significant scavenging capabilities compared to standard antioxidants like Trolox.

Table 1: Antioxidant Activity of Mn(2-EHA)₂

| Compound | ABTS Scavenging Activity (%) |

|---|---|

| Mn(2-EHA)₂ | 99.63 ± 0.07 |

| Trolox | 91.8 ± 0.17 |

The results indicate that Mn(2-EHA)₂ exhibits superior antioxidant activity, suggesting its potential role in preventing oxidative damage in biological systems .

DNA and Serum Albumins

The interaction of Mn(2-EHA)₂ with biomolecules such as DNA and serum albumins has been investigated using various spectroscopic techniques. Studies show that Mn(2-EHA)₂ can intercalate with calf-thymus DNA, affecting its viscosity and fluorescence properties. This interaction suggests a mechanism by which Mn(2-EHA)₂ could influence cellular processes at the molecular level.

Table 2: Binding Affinity of Mn(2-EHA)₂ with Biomolecules

| Biomolecule | Methodology | Observed Effect |

|---|---|---|

| Calf-thymus DNA | Viscosity measurements | Increased viscosity |

| Bovine serum albumin | Fluorescence emission spectroscopy | Altered fluorescence intensity |

These findings indicate that Mn(2-EHA)₂ may play a role in modulating biological pathways through its interactions with nucleic acids and proteins .

Catalytic Activity in Biological Contexts

Manganese complexes, including Mn(2-EHA)₂, have been explored for their catalytic properties in various chemical reactions, particularly in polymerization processes. The compound has shown effectiveness as a catalyst for the oxidative polymerization of linseed oil, enhancing the drying process of paints and coatings.

Case Study: Oxidative Polymerization of Linseed Oil

In a comparative study between cobalt(II) and manganese(II) carboxylates, it was found that manganese complexes exhibited superior catalytic efficiency when modified with chelating ligands. This suggests that Mn(2-EHA)₂ could be optimized for industrial applications while also providing insights into its biological interactions through similar mechanisms .

Safety and Toxicological Profile

The safety profile of Mn(2-EHA)₂ has been assessed through various studies. It is generally considered non-irritating to skin based on animal testing; however, it has been classified as an eye irritant. Understanding these properties is crucial for evaluating its use in consumer products .

Propriétés

Numéro CAS |

15956-58-8 |

|---|---|

Formule moléculaire |

C16H32MnO4 |

Poids moléculaire |

343.36 g/mol |

Nom IUPAC |

2-ethylhexanoic acid;manganese |

InChI |

InChI=1S/2C8H16O2.Mn/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10); |

Clé InChI |

MIMZZKDIKWTJKB-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)C(=O)O.[Mn+2] |

SMILES canonique |

CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.[Mn] |

Key on ui other cas no. |

15956-58-8 |

Description physique |

Solid; [ECHA REACH Registrations] |

Pictogrammes |

Irritant; Health Hazard; Environmental Hazard |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.